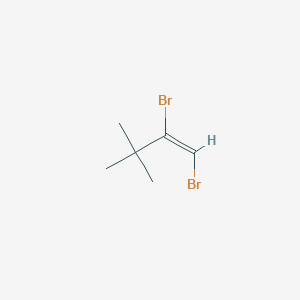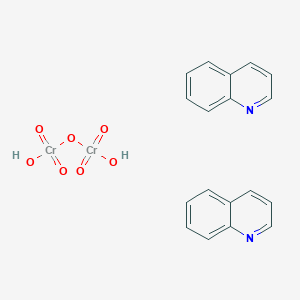
9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a hydrazono group, which can impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Fischer indole synthesis.
Introduction of the Ethyl Group: The ethyl group at the 9-position can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Hydrazono Group Formation: The hydrazono group is formed by reacting the carbazole derivative with an appropriate hydrazine derivative, such as m-tolylhydrazine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Pharmaceuticals: Potential use as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: Employed in the synthesis of novel materials with unique optical and electronic properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mécanisme D'action
The mechanism of action of 9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole depends on its application:
In Organic Electronics: Functions as an electron donor or acceptor, facilitating charge transport in devices.
In Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.
In Chemical Sensors: Undergoes specific chemical reactions with analytes, leading to detectable changes in optical or electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethylcarbazole: Lacks the hydrazono group, resulting in different reactivity and applications.
3-Hydrazonomethylcarbazole: Similar structure but without the ethyl groups, affecting its electronic properties and reactivity.
m-Tolylhydrazine: Contains the hydrazono group but lacks the carbazole core, leading to different chemical behavior.
Uniqueness
9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole is unique due to the presence of both the ethyl and hydrazono groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.
Propriétés
IUPAC Name |
N-ethyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRJEGJEGJEEDN-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![9-methyl-3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-2(8H)-one](/img/structure/B8004426.png)
![(1S,5S)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B8004437.png)
![(4aR,6S,7R,8R,8aR)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B8004449.png)
![2,6-Epoxyoxireno[f]isobenzofuran, octahydro-](/img/structure/B8004456.png)
